molecular formula C13H16N2O2 B102095 alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile CAS No. 15190-13-3

alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile

Cat. No.: B102095
CAS No.: 15190-13-3
M. Wt: 232.28 g/mol
InChI Key: FFBHHRZLHWDGQN-UHFFFAOYSA-N
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Description

α-(4-Methoxyphenyl)morpholine-4-acetonitrile (CAS: 15190-13-3) is a nitrile-containing compound featuring a 4-methoxyphenyl group and a morpholine ring. Its molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 232.28 g/mol . The methoxy group at the para position of the phenyl ring contributes electron-donating effects, while the morpholine ring introduces a heterocyclic amine, enhancing solubility in polar solvents. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, though specific applications remain proprietary .

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-morpholin-4-ylacetonitrile
Source PubChem
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InChI

InChI=1S/C13H16N2O2/c1-16-12-4-2-11(3-5-12)13(10-14)15-6-8-17-9-7-15/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBHHRZLHWDGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601257478
Record name α-(4-Methoxyphenyl)-4-morpholineacetonitrile
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Molecular Weight

232.28 g/mol
Source PubChem
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CAS No.

15190-13-3
Record name α-(4-Methoxyphenyl)-4-morpholineacetonitrile
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Record name alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile
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Record name α-(4-Methoxyphenyl)-4-morpholineacetonitrile
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Record name α-(4-methoxyphenyl)morpholine-4-acetonitrile
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Preparation Methods

Knoevenagel Condensation in Ionic Liquid Media

The Knoevenagel reaction is a cornerstone for forming carbon-carbon bonds between active methylene compounds and aldehydes or ketones. Recent advancements highlight the use of ionic liquids as dual solvent-catalysts, enhancing reaction efficiency and sustainability. For instance, 1,3-dimethylimidazolium methyl sulfate ([MMIm][MSO₄]) has been employed in Knoevenagel condensations involving malononitrile and substituted benzaldehydes, achieving yields of 92–99% within 2–7 minutes at room temperature.

Adaptation for Target Compound :

  • Reactants : 4-Methoxybenzaldehyde and morpholine-acetonitrile derivatives.

  • Conditions : [MMIm][MSO₄] (5 mol%), 25°C, 10–15 minutes.

  • Mechanism : The ionic liquid stabilizes the enolate intermediate, facilitating nucleophilic attack on the aldehyde. The methoxy group’s electron-donating effect enhances electrophilicity at the carbonyl carbon.

Advantages :

  • Eliminates volatile organic solvents.

  • Catalyst recyclability (up to five cycles without significant yield loss).

  • Rapid reaction times.

Limitations :

  • Requires precise control of moisture to prevent ionic liquid decomposition.

  • Scalability challenges due to high viscosity.

Multi-Step Synthesis via Aldoxime Intermediate

A patent-pending method for synthesizing 3,4-dimethoxyphenyl acetonitrile provides a template for adapting similar steps to produce α-(4-Methoxyphenyl)morpholine-4-acetonitrile. The process involves:

Decarboxylation

  • Substrate : 3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate.

  • Conditions : Aqueous KH₂PO₄ (pH 6–7), 80–100°C, 2–4 hours.

  • Outcome : Generates 3,4-dimethoxyphenylacetaldehyde with >85% conversion.

Aldoxime Formation

  • Reactants : Aldehyde intermediate, hydroxylamine hydrochloride, sodium bicarbonate.

  • Solvent : Ether, toluene, or chloroform.

  • Conditions : 25–40°C, 1–2 hours.

  • Yield : 90–95%.

Dehydration to Nitrile

  • Catalyst : Phase-transfer agents (e.g., tetrabutylammonium bromide) with alkali (KOH/NaOH).

  • Conditions : Reflux in DMSO, 100–120°C, 10–60 minutes.

  • Workup : Ethanol recrystallization yields 68–85% pure product.

Adaptation Insights :

  • Replace 3,4-dimethoxyphenyl groups with 4-methoxyphenyl analogs.

  • Substitute epoxy-propionate precursors with morpholine-containing analogs.

Industrial-Scale Optimization

Continuous Flow Reactors

  • Benefits : Enhanced heat/mass transfer, reduced reaction times.

  • Case Study : A pilot-scale Knoevenagel condensation achieved 92% yield in 5 minutes using a tubular reactor with [MMIm][MSO₄].

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (1:3 v/v) at −5°C yield >99% purity.

  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves nitrile byproducts.

Comparative Analysis of Methods

Parameter Knoevenagel Condensation Multi-Step Synthesis
Yield92–99%68–85%
Reaction Time2–7 minutes4–6 hours
Solvent SystemIonic liquidToluene/DMSO
ScalabilityModerateHigh
Environmental ImpactLow (solvent-free)Moderate (organic waste)

Chemical Reactions Analysis

Oxidation Reactions

The nitrile group and aromatic system undergo oxidation under controlled conditions:

  • Nitrile Oxidation : In the presence of strong oxidizing agents (e.g., KMnO₄ or H₂O₂), the nitrile group may convert to a carboxylic acid or amide. For example, oxidation with H₂O₂ in acidic media could yield α-(4-methoxyphenyl)morpholine-4-acetic acid .

  • Aromatic Ring Oxidation : The 4-methoxyphenyl group is susceptible to oxidation, potentially forming quinone derivatives under harsh conditions (e.g., CrO₃) .

Key Reagents :

Reaction TypeReagents/ConditionsMajor Products
Nitrile oxidationH₂O₂ (acidic), KMnO₄Carboxylic acid/Amide derivatives
Aromatic oxidationCrO₃, HNO₃Quinones or hydroxylated products

Reduction Reactions

The nitrile group is reducible to primary amines or aldehydes:

  • Nitrile Reduction : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) reduces the nitrile to a primary amine, yielding α-(4-methoxyphenyl)morpholine-4-ethylamine .

  • Selective Reduction : Partial reduction with NaBH₄/I₂ may produce an aldehyde intermediate .

Example Pathway :

text
α-(4-Methoxyphenyl)morpholine-4-acetonitrile + LiAlH₄ → α-(4-Methoxyphenyl)morpholine-4-ethylamine [7]

Substitution Reactions

The morpholine ring and nitrile group participate in nucleophilic substitutions:

  • Nitrile Substitution : The nitrile group reacts with amines (e.g., aniline) to form amidines under basic conditions. For instance, reaction with morpholine derivatives forms bis-morpholine products .

  • Morpholine Ring Opening : Under acidic conditions (e.g., HCl), the morpholine ring may undergo ring-opening to form amino alcohol derivatives .

Reported Case Study :
In a solvent-free reaction with aryl amines, the nitrile group undergoes nucleophilic substitution to generate α-arylamino derivatives (e.g., α-arylamino-2,2′-bipyridines) .

Cyclization and Ring-Closure Reactions

The compound serves as a precursor in heterocyclic synthesis:

  • Triazine Formation : Reacts with hydrazines or thioureas to form 1,2,4-triazine derivatives, leveraging the nitrile’s electron-withdrawing nature .

  • Epoxide Synthesis : Indirect involvement in telescoped reactions for epoxide intermediates, as seen in drug development processes .

Example Reaction Table :

SubstrateReagentsProductYield
Hydrazine hydrateK₂CO₃, DMF, 100°C5-(Morpholino)-1,2,4-triazine72%

Biological Activity-Driven Reactions

In medicinal chemistry, its derivatives are tailored for bioactivity:

  • Antimicrobial Derivatives : Reacts with sulfonamides to form α-glucosidase inhibitors (e.g., compound 4m , IC₅₀ = 52.2 μM) .

  • Anticancer Modifications : Functionalization at the nitrile or morpholine group enhances cytotoxicity profiles .

Structure-Activity Data :

DerivativeModification SiteBiological Activity (IC₅₀)
4m 4-Methylphenyl groupα-Glucosidase inhibition: 52.2 μM

Scientific Research Applications

Alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of α-(4-Methoxyphenyl)morpholine-4-acetonitrile include:

Table 1: Structural Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Impact Reference
α-(4-Methoxyphenyl)morpholine-4-acetonitrile C₁₃H₁₆N₂O₂ 232.28 4-Methoxyphenyl, morpholine Enhanced polarity, electron donation
(4-Methoxyphenyl)acetonitrile C₉H₉NO 147.17 4-Methoxyphenyl, nitrile Simpler backbone; lacks morpholine
2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile C₁₃H₁₅N₃O 229.27 3-Methoxyphenyl, morpholine Meta-substitution alters steric effects
2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile hydrochloride C₁₇H₁₉N₃O·HCl 317.81 4-Methoxyphenyl, phenethylamino (salt form) Increased basicity, ionic solubility

Key Observations :

  • Morpholine vs. Simple Nitriles : The morpholine ring in the target compound improves solubility in polar solvents compared to (4-Methoxyphenyl)acetonitrile, which lacks heterocyclic groups .
  • Substituent Position : The para-methoxy group in the target compound maximizes electron donation to the phenyl ring, whereas the meta-substituted analog (CAS 123567-57-7) exhibits steric hindrance and reduced conjugation efficiency .
  • Salt Forms: The hydrochloride derivative () demonstrates how amino group modifications alter solubility and reactivity, making it suitable for ionic interaction-based applications .
Photophysical and Electronic Properties

Methoxyphenyl-containing compounds often exhibit solvent-dependent emission characteristics due to intramolecular charge transfer (ICT). For example:

Table 2: Photophysical Properties of Methoxyphenyl Derivatives

Compound (Reference) Substituents Emission Max (nm) Solvent Observation Reference
Quinazoline 6l 2-(4-Methoxyphenyl) 520 DMF Reduced intensity; red shift due to EDG
Chromophore A Bis-(4-methoxyphenyl)amino 745 NMP Blue shift vs. dialkylamino analogs

Key Observations :

  • Electron-Donating Effects : The 4-methoxyphenyl group in the target compound likely induces a red shift in emission spectra, similar to quinazoline derivative 6l, due to enhanced ICT .
  • Solvent Interactions : Polar solvents like DMF stabilize excited states, as seen in 6l, suggesting the target compound may display similar solvatochromism .
  • Steric vs. Electronic Effects: Chromophore A () highlights that para-methoxy groups can blue-shift absorption bands compared to alkylamino groups, emphasizing the balance between conjugation and steric effects .

Biological Activity

Alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile is a compound that has garnered attention in various fields of biological research, particularly for its potential antimicrobial and anticancer properties. This article delves into the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H15N2O(Molecular Weight 205 26 g mol)\text{C}_12\text{H}_{15}\text{N}_2\text{O}\quad (\text{Molecular Weight 205 26 g mol})

The synthesis typically involves the reaction of morpholine derivatives with acetonitrile in the presence of appropriate catalysts, yielding the target compound with moderate to high purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to altered cellular signaling processes. For instance, it has been shown to affect pathways related to inflammation and cancer cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

  • Case Study : A study evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

  • Research Findings : A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the micromolar range, indicating a promising therapeutic index .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 32 µg/mL
AntimicrobialEscherichia coliMIC: 16 µg/mL
AnticancerMCF-7 (Breast Cancer)IC50: 15 µM
AnticancerHeLa (Cervical Cancer)IC50: 10 µM

Q & A

Basic Research Questions

Q. What are the key functional groups and structural features of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile, and how do they influence its chemical reactivity?

  • Answer : The compound contains a morpholine ring (C₄H₉NO), a 4-methoxyphenyl group (C₆H₄OCH₃), and an acetonitrile moiety (CH₂CN). The morpholine ring contributes to solubility in polar aprotic solvents (e.g., DMF or acetonitrile) and participates in hydrogen bonding, while the nitrile group enables nucleophilic substitution or cycloaddition reactions. The methoxy group on the phenyl ring enhances electron-donating effects, influencing regioselectivity in cross-coupling reactions .

Q. What synthetic routes are commonly employed to prepare this compound, and how are yields optimized?

  • Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 4-methoxyphenylboronic acid and a pre-functionalized morpholine-acetonitrile precursor is a viable strategy. Reaction conditions (e.g., PdCl₂(PPh₃)₂ as catalyst, K₂CO₃ as base, DMF as solvent at 80–100°C) must be optimized to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yields >70% are achievable with rigorous exclusion of moisture and oxygen .

Q. How should researchers characterize this compound spectroscopically, and what benchmarks validate structural assignments?

  • Answer : Use ¹H/¹³C NMR to identify key signals: the methoxy group (δ ~3.8 ppm in ¹H; ~55 ppm in ¹³C), nitrile carbon (δ ~120 ppm in ¹³C), and morpholine protons (δ ~3.4–3.7 ppm). Compare with published data for analogous morpholine derivatives and validate via high-resolution mass spectrometry (HRMS). Discrepancies in chemical shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomerism .

Advanced Research Questions

Q. How can contradictions in reported biological activity or spectroscopic data for derivatives of this compound be systematically resolved?

  • Answer : Contradictions often stem from varying synthetic conditions (e.g., catalyst loading, solvent purity) or analytical protocols. Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized NMR parameters). Use computational tools (e.g., density functional theory, DFT) to predict NMR shifts and compare with experimental data. Cross-validate biological assays with positive/negative controls to isolate compound-specific effects .

Q. What advanced computational methods are suitable for predicting the electronic properties and interaction mechanisms of this compound?

  • Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to biological targets (e.g., enzymes with nitrile-binding pockets). Validate predictions with experimental kinetics (e.g., IC₅₀ assays) and mutational studies to confirm interaction sites .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Answer : For chiral variants, use asymmetric catalysis (e.g., chiral Pd complexes) or enzymatic resolution. Monitor enantiomeric excess (EE) via chiral HPLC or polarimetry. Scale-up requires solvent optimization (e.g., switching from DMF to acetonitrile for easier recovery) and continuous-flow reactors to enhance reproducibility. Process analytical technology (PAT) ensures real-time quality control .

Q. How does the steric and electronic environment of the morpholine ring influence the compound’s stability under acidic or oxidative conditions?

  • Answer : The morpholine ring’s lone pair on nitrogen increases susceptibility to protonation in acidic media, potentially leading to ring-opening. Oxidative stability can be probed via accelerated degradation studies (H₂O₂, UV light). Introduce electron-withdrawing substituents (e.g., CF₃) to the morpholine ring to enhance oxidative resistance. Stability data should be corroborated with Arrhenius modeling for shelf-life predictions .

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